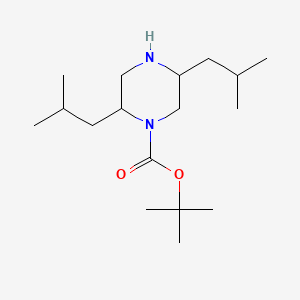

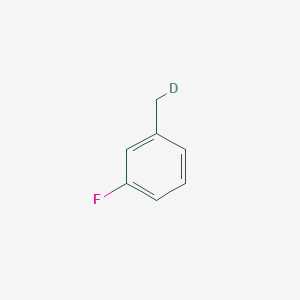

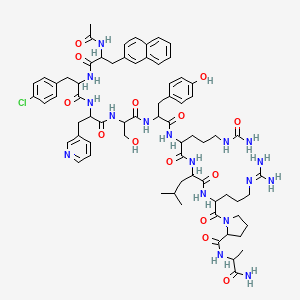

![molecular formula C10H20N2O4S3 B12310837 2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)

2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-アミノ-3-[(1-アミノ-1-カルボキシ-2-メチルプロパン-2-イル)トリスルファニル]-3-メチルブタン酸は、アミノ基、カルボキシル基、トリスルファニル基など、複数の官能基を含むユニークな構造を持つ複雑な有機化合物です。

製造方法

合成経路と反応条件

2-アミノ-3-[(1-アミノ-1-カルボキシ-2-メチルプロパン-2-イル)トリスルファニル]-3-メチルブタン酸の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、2-アミノ-2-メチル-1-プロパノールとトリスルファニル試薬を制御された条件下で反応させることが含まれます。 この反応は、適切な触媒と溶媒の存在下、多くの場合、目的の生成物の形成を促進するために高温で行われます .

工業生産方法

この化合物の工業生産には、自動反応器と連続フローシステムを使用した大規模合成が関与することがあります。このプロセスは、温度、圧力、反応物濃度などの反応パラメータを厳密に制御し、高収率と高純度のために最適化されています。 結晶化やクロマトグラフィーなどの精製工程は、最終生成物を単離するために使用されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-amino-2-methyl-1-propanol with a trisulfanyl reagent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product .

化学反応の分析

反応の種類

2-アミノ-3-[(1-アミノ-1-カルボキシ-2-メチルプロパン-2-イル)トリスルファニル]-3-メチルブタン酸は、以下を含むさまざまな化学反応を起こします。

酸化: トリスルファニル基は、スルホキシドまたはスルホンを形成するように酸化されることができます。

還元: この化合物は、トリスルファニル結合を切断してより単純なチオール誘導体を与えるように還元できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)、還元剤(水素化ホウ素ナトリウムなど)、置換反応用のアシルクロリドなどがあります。 反応条件は、通常、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を伴います .

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、トリスルファニル基の酸化によりスルホキシドが得られるのに対し、還元によりチオールが得られます。 置換反応により、アミドまたはエステルが生成される可能性があります .

科学研究への応用

2-アミノ-3-[(1-アミノ-1-カルボキシ-2-メチルプロパン-2-イル)トリスルファニル]-3-メチルブタン酸には、いくつかの科学研究への応用があります。

化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。

生物学: 生化学的経路における潜在的な役割と、タンパク質相互作用を研究するためのプローブとして調査されています。

医学: そのユニークな化学的性質により、疾患の治療における治療の可能性を探っています。

科学的研究の応用

2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

作用機序

2-アミノ-3-[(1-アミノ-1-カルボキシ-2-メチルプロパン-2-イル)トリスルファニル]-3-メチルブタン酸が効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が含まれます。この化合物の官能基により、タンパク質上の特定の部位に結合し、その活性を調節し、生化学的経路に影響を与えることができます。 特にトリスルファニル基は、レドックス反応において重要な役割を果たし、細胞の酸化ストレスレベルに影響を与える可能性があります .

類似の化合物との比較

類似の化合物

2-アミノ-3-カルボキシムコン酸セミアルデヒド: トリプトファンの代謝における中間体であり、トリプトファン-ナイアシン異化経路に関与しています.

2-アミノ-2-メチル-1-プロパノール: トリスルファニル結合を欠いているが、同様のアミノ基とメチル基を持つより単純な化合物です.

独自性

2-アミノ-3-[(1-アミノ-1-カルボキシ-2-メチルプロパン-2-イル)トリスルファニル]-3-メチルブタン酸を際立たせているのは、トリスルファニル基であり、この基は独自のレドックス特性と多様な化学反応性への可能性を与えています。 これは、研究や産業用途に価値のある化合物になります .

類似化合物との比較

Similar Compounds

2-Amino-3-carboxymuconic semialdehyde: An intermediate in the metabolism of tryptophan, involved in the tryptophan-niacin catabolic pathway.

2-Amino-2-methyl-1-propanol: A simpler compound with similar amino and methyl groups but lacking the trisulfanyl linkage.

Uniqueness

What sets 2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid apart is its trisulfanyl group, which imparts unique redox properties and potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications .

特性

分子式 |

C10H20N2O4S3 |

|---|---|

分子量 |

328.5 g/mol |

IUPAC名 |

2-amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid |

InChI |

InChI=1S/C10H20N2O4S3/c1-9(2,5(11)7(13)14)17-19-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16) |

InChIキー |

YXNSHRAZIFTXCR-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C(C(=O)O)N)SSSC(C)(C)C(C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

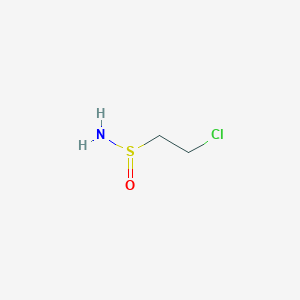

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid](/img/structure/B12310782.png)

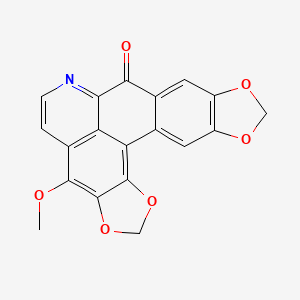

![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)

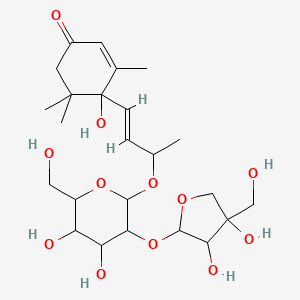

![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310798.png)

![tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate](/img/structure/B12310806.png)

![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)